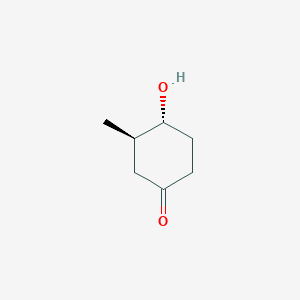![molecular formula C28H42N4O6S4 B12273144 N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)
N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide: is a complex organic compound characterized by the presence of multiple sulfamoyl and acetamidophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the sulfamoyl groups.
Disulfide bond formation: through oxidative coupling reactions.
Acetylation reactions: to introduce the acetamidophenyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the disulfide bonds, converting them into thiol groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Substituted aromatic compounds: from electrophilic substitution.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties .
- Studied for its potential role in enzyme inhibition .
Medicine:
- Explored as a drug candidate for various therapeutic applications.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the manufacture of specialty chemicals .
- Employed in the development of advanced materials .
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , inhibiting their activity. The presence of sulfamoyl groups allows for hydrogen bonding and electrostatic interactions with the target molecules. The disulfide bonds can undergo redox reactions , modulating the compound’s activity.
Comparison with Similar Compounds
- N-[4-(methylsulfamoyl)-2-{[5-(methylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide
- N-[4-(ethylsulfamoyl)-2-{[5-(ethylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide
Uniqueness:
- The presence of dipropylsulfamoyl groups distinguishes it from other similar compounds, potentially enhancing its lipophilicity and bioavailability .
- The specific arrangement of functional groups may result in unique biological activities and chemical reactivity .
This detailed article provides a comprehensive overview of N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H42N4O6S4 |
|---|---|
Molecular Weight |
658.9 g/mol |
IUPAC Name |
N-[2-[[2-acetamido-5-(dipropylsulfamoyl)phenyl]disulfanyl]-4-(dipropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C28H42N4O6S4/c1-7-15-31(16-8-2)41(35,36)23-11-13-25(29-21(5)33)27(19-23)39-40-28-20-24(12-14-26(28)30-22(6)34)42(37,38)32(17-9-3)18-10-4/h11-14,19-20H,7-10,15-18H2,1-6H3,(H,29,33)(H,30,34) |
InChI Key |
SWJUOVOKTHYPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)NC(=O)C)SSC2=C(C=CC(=C2)S(=O)(=O)N(CCC)CCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12273064.png)
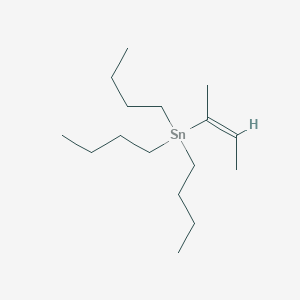
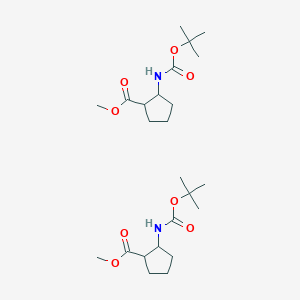
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
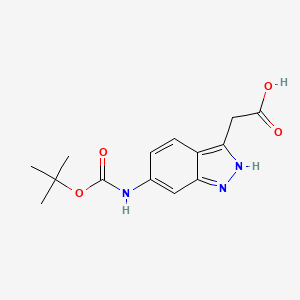

![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
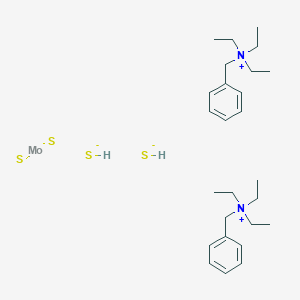
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)
![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
